6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include 6-chloroquinoline and 4-ethoxybenzaldehyde. The tosylation of quinoline and subsequent condensation with 4-ethoxybenzaldehyde under acidic or basic conditions can yield the desired product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. It may serve as a template for designing new therapeutic agents targeting specific diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound , known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Tosylquinoline derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a chloro group, tosyl group, and ethoxyphenyl moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4S/c1-3-31-19-9-6-17(7-10-19)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBOYOLWHUIXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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